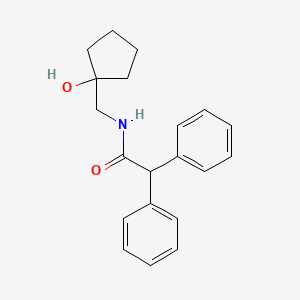
N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide” is a complex organic compound. It contains a cyclopentyl group (a ring of five carbon atoms), two phenyl groups (rings of six carbon atoms), and an acetamide group (a combination of an acetyl group and an amide group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a cyclopentyl ring with a hydroxyl group (forming a cyclopentanol), attached to a methyl group, which is further attached to an acetamide group substituted with two phenyl groups .Chemical Reactions Analysis
The chemical reactions that “this compound” could undergo would depend on the reaction conditions and the other compounds present. The hydroxyl group could potentially be deprotonated, forming a good leaving group. The phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the polar acetamide group and the nonpolar phenyl rings would likely give this compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Metabolism and Environmental Impact
N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide is structurally related to diphenamid, a well-studied herbicide. Research on diphenamid reveals insights into its metabolism and potential environmental effects, which could be relevant for understanding the behavior of structurally similar compounds. Diphenamid is metabolized by soil fungi such as Trichoderma viride and Aspergillus candidus into more toxic metabolites like N-methyl 2,2-diphenylacetamide and 2,2-diphenylacetamide, suggesting a similar metabolic pathway might exist for this compound, with implications for its environmental impact and toxicity (Kesner & Ries, 1967).
Analytical and Pharmacological Characterization
The compound's structural similarity to known psychoactive substances like 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) hints at possible psychoactive properties. 3-MeO-PCMo and its analogues have been studied for their effects on the central nervous system, specifically their binding affinity to the N-methyl-D-aspartate receptor (NMDAR), which is a key target for dissociative anesthetics. Such studies could provide a framework for analyzing the pharmacological profile of this compound, considering its potential interaction with central nervous system receptors (Colestock et al., 2018).
Chemical Synthesis and Characterization
The compound might also be of interest in synthetic chemistry, as seen in studies involving the synthesis and characterization of related compounds. For instance, the preparation of 5,5-difluoro-2,2-pentamethylene-7,7-diphenyl-1,4,6-trioxa-3a-azonia-5-borata-2,3,4,5,6,7-hexahydroindene from a similar precursor demonstrates the compound's potential for generating novel organoboron structures, which could be explored for various applications, including as ligands in transition metal complexes (Kliegel et al., 1991).
Direcciones Futuras
The potential applications and future directions for “N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide” would depend on its physical and chemical properties, as well as the results of future studies. Compounds with similar structures have found uses in various fields, suggesting that this compound could also have interesting applications .
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(21-15-20(23)13-7-8-14-20)18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18,23H,7-8,13-15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXBWNFXNMQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
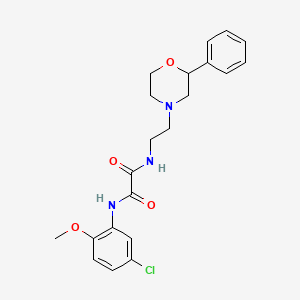
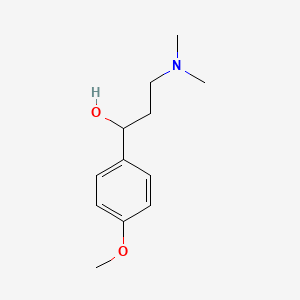

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2618138.png)
![[(1R,2R)-2-Methoxycyclobutyl]methanethiol](/img/structure/B2618139.png)
![N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2618140.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)
![4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2618143.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)
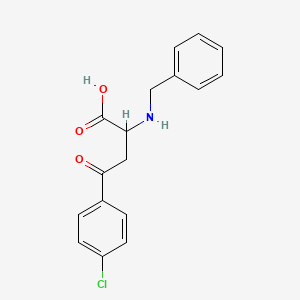
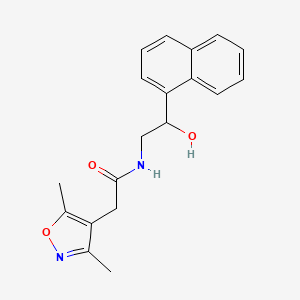


![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)
